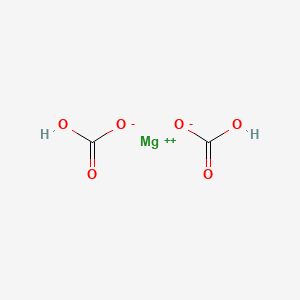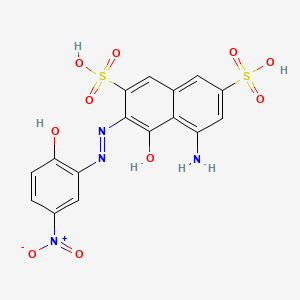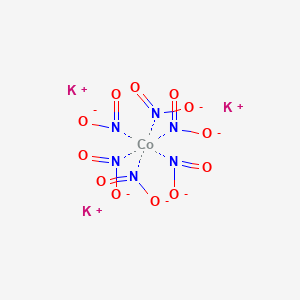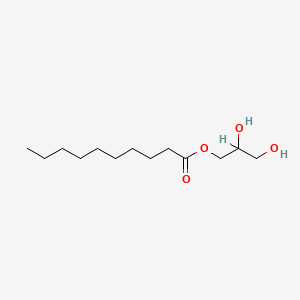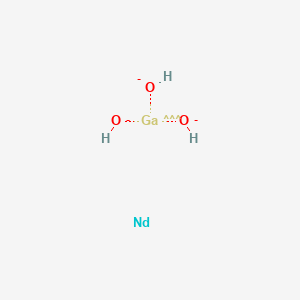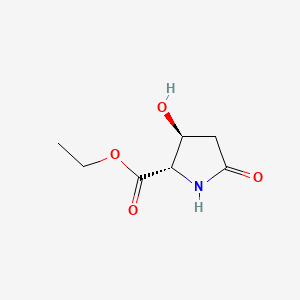
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid+ethanolH2SO4(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Amine or alcohol nucleophiles, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: (2S,3S)-Ethyl 3-oxo-5-oxopyrrolidine-2-carboxylate.
Reduction: (2S,3S)-Ethyl 3-hydroxy-5-hydroxypyrrolidine-2-carboxylate.
Substitution: Corresponding amide or ether derivatives.
Applications De Recherche Scientifique
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the enzyme or receptor being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid
- (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxamide
Uniqueness
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its methyl ester or carboxylic acid counterparts. This uniqueness can be exploited in various synthetic and research applications, making it a valuable compound in the field of chemistry and beyond.
Propriétés
Numéro CAS |
13593-87-8 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.16654 |
Synonymes |
Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


